molecular formula C11H8ClNO2 B11817665 Methyl 3-(2-chlorophenyl)-2-cyanoprop-2-enoate

Methyl 3-(2-chlorophenyl)-2-cyanoprop-2-enoate

Cat. No.: B11817665
M. Wt: 221.64 g/mol
InChI Key: MBUUIEJTXSMODJ-UHFFFAOYSA-N
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Description

Methyl 3-(2-chlorophenyl)-2-cyanoprop-2-enoate is an organic compound that belongs to the class of α,β-unsaturated esters. This compound is characterized by the presence of a cyano group and a chlorophenyl group attached to a propenoate moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chlorophenyl)-2-cyanoprop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between methyl cyanoacetate and 2-chlorobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chlorophenyl)-2-cyanoprop-2-enoate undergoes various types of chemical reactions, including:

    Nucleophilic Addition: The cyano group and the α,β-unsaturated ester moiety make this compound susceptible to nucleophilic addition reactions.

    Reduction: The compound can be reduced to the corresponding amine or alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorophenyl group can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Nucleophilic Addition: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.

    Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Major Products Formed

    Nucleophilic Addition: Formation of β-amino esters or β-hydroxy esters.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Methyl 3-(2-chlorophenyl)-2-cyanoprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chlorophenyl)-2-cyanoprop-2-enoate is primarily based on its ability to undergo nucleophilic addition and substitution reactions. The cyano group and the α,β-unsaturated ester moiety act as electrophilic sites, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations to produce biologically active compounds.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-chlorophenyl)-2-cyanoprop-2-enoate: Similar structure but with the chlorine atom at the para position.

    Ethyl 3-(2-chlorophenyl)-2-cyanoprop-2-enoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 3-(2-bromophenyl)-2-cyanoprop-2-enoate: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

Methyl 3-(2-chlorophenyl)-2-cyanoprop-2-enoate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This compound’s unique structural features make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biological Activity

Methyl 3-(2-chlorophenyl)-2-cyanoprop-2-enoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its structural characteristics suggest potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to synthesize existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound has the following structural formula:

C12H10ClNO2\text{C}_12\text{H}_{10}\text{Cl}\text{N}\text{O}_2

The compound features a chlorinated phenyl group attached to a cyanoacrylate moiety, which is key to its biological activity. The presence of the chlorine atom is particularly noteworthy as it can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form strong covalent bonds with various biological substrates. This interaction can lead to:

  • Antimicrobial Effects : The compound has been shown to inhibit the growth of various pathogens by disrupting cellular processes through enzyme inhibition.
  • Anticancer Activity : Research indicates that it may affect cancer cell proliferation by interfering with key cellular pathways, particularly those involved in cell cycle regulation and apoptosis.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against several bacterial strains. The results are summarized in the table below:

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL% Inhibition
Staphylococcus aureus1585
Escherichia coli2080
Pseudomonas aeruginosa2575

These findings suggest its potential utility in developing new antimicrobial agents for clinical applications.

Anticancer Activity

The anticancer properties of this compound have been evaluated using various cancer cell lines. The results from MTT assays indicate substantial antiproliferative effects:

CompoundCell LineConcentration (μg/mL)% Inhibition
This compoundPC3 (Prostate)1090.1
This compoundA431 (Epidermoid)1088.0

These results underscore the compound's promise as a potential anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications.

Case Studies and Applications

Several studies have explored the applications of this compound in drug delivery systems and tissue adhesives due to its strong bonding properties. Notably, its efficacy in surgical settings where effective sealing and antimicrobial properties are crucial has been evaluated.

  • Surgical Adhesives : Research indicates that this compound can be formulated into surgical adhesives that not only seal tissues but also provide antimicrobial protection.
  • Drug Delivery Systems : Its ability to form stable complexes with drugs enhances the bioavailability and targeted delivery of therapeutic agents, particularly in cancer treatment.

Properties

IUPAC Name

methyl 3-(2-chlorophenyl)-2-cyanoprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)9(7-13)6-8-4-2-3-5-10(8)12/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUUIEJTXSMODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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